molecular formula C14H10ClNO2 B14608628 N-Benzoyl-4-chlorobenzamide CAS No. 58010-69-8

N-Benzoyl-4-chlorobenzamide

Cat. No.: B14608628
CAS No.: 58010-69-8
M. Wt: 259.69 g/mol
InChI Key: VYWBDMPBBNBVNW-UHFFFAOYSA-N
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Description

N-Benzoyl-4-chlorobenzamide is an organic compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol . This benzamide derivative serves as a versatile synthetic intermediate in organic chemistry research and method development. Literature indicates its use in novel synthetic route studies, such as the copper-catalyzed cross-coupling of aldehydes with N-chlorobenzamides and the palladium-catalyzed dehydrogenative coupling of benzamides with aminopyranes . As a member of the benzanilide class, which is considered a "privileged structure" in medicinal chemistry, its core framework is of significant interest for the discovery and development of new biologically active molecules . Researchers value this compound for constructing more complex molecular architectures and exploring new chemical transformations. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58010-69-8

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

N-benzoyl-4-chlorobenzamide

InChI

InChI=1S/C14H10ClNO2/c15-12-8-6-11(7-9-12)14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18)

InChI Key

VYWBDMPBBNBVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Contextualization Within Halogenated Benzamide Chemistry

N-Benzoyl-4-chlorobenzamide belongs to the broad class of halogenated benzamides. Its defining feature is the presence of a chlorine atom on one of its benzoyl moieties, which significantly influences its electronic properties and reactivity compared to its non-halogenated parent compound, N-benzoylbenzamide. The position of the halogen at the para-position of the phenyl ring is a common structural motif explored in synthetic chemistry. This substitution places the compound within a family of molecules often utilized as substrates or products in the development of new chemical reactions.

The core structure is that of an imide, specifically a derivative of benzamide (B126) that is acylated on the nitrogen atom. This N-acylbenzamide structure distinguishes it from other substituted benzamides, such as N-alkyl or N-aryl benzamides, by placing the nitrogen atom between two carbonyl carbons.

Significance in Contemporary Organic Synthesis and Transformations

The primary significance of N-Benzoyl-4-chlorobenzamide in academic research lies in its role as a product in the development and optimization of novel synthetic methodologies. It serves as a benchmark compound to demonstrate the efficacy and scope of new catalytic systems.

Detailed research findings include its formation through advanced catalytic processes:

Copper-Catalyzed Aerobic Oxidative Acylation : this compound has been synthesized via the aerobic oxidative acylation of 4-chlorobenzamide (B146232) with benzyl (B1604629) alcohol. rsc.org This reaction, employing a copper(I) chloride (CuCl), TMEDA, and nor-AZADO catalytic system, represents a modern approach to forming imide bonds through the coupling of amides and alcohols. rsc.org

Iron-Catalyzed Oxidation Studies : The compound is also referenced in studies on selective α-oxidation of amides driven by visible-light iron catalysis. rsc.org While it was a related substrate being studied, this compound is listed as a known compound in this context, alongside other derivatives like N-benzoyl-4-bromobenzamide and N-benzoyl-4-methylbenzamide, highlighting its place within a series of compounds used to explore the limits and applications of this transformation. rsc.org

Rhodium-Catalyzed Synthesis : Research on the rhodium-catalyzed decarbonylative coupling of anhydrides with amides has also produced this compound. In this process, 4-chlorobenzamide was reacted with benzoic anhydride (B1165640) in the presence of a rhodium catalyst to yield the target imide.

These examples underscore its utility not as a final product with a direct application, but as a crucial validation molecule for proving the utility of new synthetic protocols in organic chemistry.

Structural Relationship to N Substituted Benzamide Derivatives

Established Amide Bond Formation Routes

Traditional methods for creating amide bonds have been refined over many years and remain fundamental in synthetic organic chemistry. These routes typically involve the coupling of a carboxylic acid derivative with an amine.

Condensation Reactions via Carboxylic Acid Derivatives and Amines

The direct condensation of a carboxylic acid with an amine to form an amide is a direct but often challenging transformation due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. core.ac.uk Overcoming this requires significant energy input, often in the form of high temperatures, to drive off water and shift the equilibrium towards the amide product. core.ac.uk For instance, the synthesis of amides from sodium salts of carboxylic acids and amine hydrochloride salts has been reported at temperatures up to 320°C. core.ac.uk

To circumvent these harsh conditions, carboxylic acids are frequently activated by converting them into more reactive derivatives. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which facilitate amide bond formation under milder conditions. For example, the synthesis of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide involves the condensation of 4-chlorobenzoic acid with 2-hydroxy-1-phenylethylamine using DCC and DMAP. Another established industrial method is the acid-catalyzed condensation, where a carboxylic acid is heated with ammonia (B1221849) or an amine in the presence of a strong acid catalyst like sulfuric or phosphoric acid.

A general representation of the synthesis of this compound via the reaction of 4-chlorobenzoic acid and benzamide would typically require high temperatures or the use of a coupling agent to proceed efficiently.

Table 1: Examples of Amide Synthesis via Condensation Reactions

Carboxylic Acid/DerivativeAmineCoupling Agent/CatalystProductYield (%)Reference
4-Chlorobenzoic Acid2-Hydroxy-1-phenylethylamineDCC, DMAP4-chloro-N-(2-hydroxy-1-phenylethyl)benzamideNot Specified
3-Chlorobenzoic AcidAmmoniaSulfuric Acid (5-10 mol%)3-Chlorobenzamide68-72
4-Phenylbutyric AcidBenzylamine (B48309)3Å Molecular Sieves (Toluene, reflux)N-benzyl-4-phenylbutyramide60 (conversion) core.ac.uk

Nucleophilic Acyl Substitution Strategies

A more prevalent and generally more efficient method for amide synthesis is nucleophilic acyl substitution. This strategy involves the reaction of a highly reactive carboxylic acid derivative, most commonly an acyl chloride, with an amine. The high electrophilicity of the carbonyl carbon in the acyl chloride makes it susceptible to attack by the nucleophilic amine. This reaction proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, a good leaving group, to form the stable amide bond. smolecule.com

The synthesis of this compound can be envisioned through the reaction of 4-chlorobenzoyl chloride with benzamide. A related synthesis of N-(phenylcarbamothioyl)-4-chloro-benzamide from 4-chloro-benzoyl chloride and phenylthiourea (B91264) exemplifies this approach, proceeding via nucleophilic acyl substitution. ubaya.ac.idjppres.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Table 2: Synthesis of Benzamides via Nucleophilic Acyl Substitution

Acyl ChlorideAmine/AmideBaseSolventProductYield (%)Reference
4-Chlorobenzoyl chloride2-Morpholinoethan-1-amine-Water (cold)4-chloro-N-(2-morpholinethyl)benzamideNot Specified f-cdn.com
2-Chlorobenzoyl chloride4-FluoroanilineTriethylamineTHF2-chloro-N-(4-fluorophenyl)benzamideNot Specified
4-Chlorobenzoyl chloridePhenylthioureaTriethylamineTHFN-(phenylcarbamothioyl)-4-chloro-benzamide82 ± 2 jppres.com
Benzoyl chlorideN,N-dimethyl-N'-phenylthioureaK2CO3DimethylacetamideN-phenylbenzamide82 researchgate.net

Synthesis of N-Arylated Benzamides

The synthesis of N-arylated benzamides is of significant interest due to their presence in many biologically active molecules. researchgate.net Palladium-catalyzed N-arylation of amides, a variant of the Buchwald-Hartwig amination, has emerged as a powerful tool for this purpose. syr.edu These reactions allow for the coupling of aryl halides with amides under relatively mild conditions, offering a broad substrate scope. syr.eduresearchgate.net

Another innovative approach involves the rhodium-catalyzed reaction of benzoic acids with isocyanates. This method proceeds through a directed C-H functionalization followed by decarboxylation to yield N-aryl benzamides. nih.govscilit.com The carboxylate group itself acts as a removable directing group, enabling the formation of otherwise difficult-to-access meta-substituted N-aryl benzamides. nih.gov

Table 3: Catalytic Synthesis of N-Arylated Benzamides

Starting Material 1Starting Material 2Catalyst SystemProduct TypeReference
Aryl HalideAmidePd(0)/LigandN-Aryl Amide syr.edu
Substituted Benzoic AcidIsocyanateRhodium CatalystN-Aryl Benzamide nih.govscilit.com
BenzamideAlkyneRh(III)/Cu(II)Isoquinolone nih.govscispace.com

Advanced Catalytic Approaches in Amide Synthesis

Modern synthetic chemistry continually seeks more efficient, atom-economical, and environmentally benign methods for amide bond formation. Advanced catalytic systems, particularly those involving transition metals, are at the forefront of this endeavor.

Transition Metal-Catalyzed Dehydrogenative N-Acylation

Dehydrogenative coupling reactions represent a highly atom-economical approach to amide synthesis, forming amides directly from aldehydes or alcohols and amines with the liberation of hydrogen or water. Transition metals such as copper, iron, rhodium, and palladium have been successfully employed as catalysts for the oxidative N-acylation of amides with aldehydes. researchgate.netnih.govcuny.edu

Copper-catalyzed systems are particularly noteworthy for their cost-effectiveness and efficiency. For example, the copper-catalyzed oxidative amidation of aldehydes with amine salts using an oxidant like tert-butyl hydroperoxide (TBHP) provides a straightforward route to primary, secondary, and tertiary amides. organic-chemistry.orgacs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org The mechanism is proposed to involve the formation of an acyl radical from the aldehyde, which then couples with the amide or amine. rsc.orgbohrium.com

Table 4: Copper-Catalyzed Dehydrogenative N-Acylation of Amides with Aldehydes

AldehydeAmide/Amine SaltCatalystOxidantProduct TypeReference
Various AldehydesAmine Hydrochloride SaltsCuSO4·5H2O or Cu2OTBHPSecondary/Tertiary Amides organic-chemistry.orgacs.org
Aryl AldehydesPrimary Amides/LactamsCuBrNBSImides researchgate.net
AldehydesSulfoximinesCuBr (1 mol%)TBHPN-Acylated Sulfoximines bohrium.com
AldehydesN-Heterocycles- (Metal-free)TBHP/TFAAcylated N-Heterocycles dergipark.org.tr

Iridium-Catalyzed Tandem Hydration/N-Alkylation Reactions

Iridium catalysts have demonstrated remarkable versatility in amide synthesis through novel reaction pathways. One such pathway is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which enables the N-alkylation of amides with alcohols. nih.govuno.edu In this process, the iridium catalyst transiently oxidizes the alcohol to an aldehyde, which then reacts with the amide. The resulting intermediate is subsequently reduced by the iridium hydride species that was formed in the initial oxidation step, regenerating the catalyst and yielding the N-alkylated amide with water as the only byproduct. organic-chemistry.org Solvent-free, microwave-mediated conditions using [Cp*IrCl2]2 as the catalyst have been developed for this transformation, providing an environmentally friendly route to a diverse range of amides. organic-chemistry.orgthieme-connect.com

Another powerful iridium-catalyzed method involves the tandem hydration of nitriles followed by N-alkylation. nii.ac.jp This one-pot procedure uses an aldoxime as a water surrogate to hydrate (B1144303) the nitrile to a primary amide, which is then N-alkylated in situ with an alcohol. nii.ac.jp This strategy avoids the direct use of water, which can be problematic for some substrates, and allows for the efficient synthesis of N-alkylated amides from readily available starting materials. nii.ac.jpresearchgate.net

Table 5: Iridium-Catalyzed Synthesis of N-Alkylated Amides

Substrate 1Substrate 2CatalystReaction TypeProductYield (%)Reference
BenzamideBenzyl (B1604629) Alcohol[CpIrCl2]2N-AlkylationN-Benzylbenzamide85 organic-chemistry.org
Various AmidesPrimary/Secondary Alcohols[CpIrCl2]2N-AlkylationN-Alkyl Amides65-95 organic-chemistry.orgthieme-connect.com
BenzonitrileBenzyl Alcohol (with n-butylaldoxime)[Cp*IrCl2]2Tandem Hydration/N-AlkylationN-BenzylbenzamideNot Specified nii.ac.jp
AnilineBenzyl AlcoholCyclometalated Iridium ComplexN-AlkylationN-Benzylaniline96 nih.gov

Derivatization and Analogue Synthesis Techniques

The synthesis of analogues and derivatives of this compound can be achieved through several established and innovative organic synthesis techniques. These methods allow for the modification of the core structure to explore structure-activity relationships.

The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds and is particularly useful for the N-alkylation of amide-like structures. nih.govwikipedia.orgrsc.org This reaction converts a primary or secondary alcohol into a variety of functional groups, including esters and, relevantly, substituted amines, through a redox-condensation mechanism. nih.govwikipedia.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgrsc.org

The mechanism involves the activation of the alcohol by the phosphine to form a good leaving group. wikipedia.org A nitrogen nucleophile, such as an imide, sulfonamide, or other acidic N-H compound, can then displace the activated hydroxyl group in an Sₙ2 reaction, leading to the formation of a new C-N bond, often with inversion of configuration if the alcohol is chiral. wikipedia.orgrsc.org For synthesizing analogues of this compound, a precursor alcohol could be coupled with a suitable nitrogen-containing nucleophile under Mitsunobu conditions. tudublin.ie The choice of protecting groups on the nitrogen nucleophile is critical to prevent side reactions like elimination. tudublin.ie

Palladium-catalyzed reactions offer an effective route for the conversion of halobenzamides into more complex, substituted amide structures. nih.govacs.orgnih.gov One such strategy involves the palladium-catalyzed annulation of o-halobenzamides with arynes to produce N-substituted phenanthridinones. nih.gov This method forms both a C-C and a C-N bond in a single step under relatively mild conditions and is tolerant of a wide range of functional groups. nih.gov

Another approach is the palladium-catalyzed annulation of halobenzamides with norbornadiene, which serves as an acetylene (B1199291) synthon. acs.orgnih.govfigshare.com This reaction yields functionalized isoquinolinones in good yields (up to 86%). acs.orgnih.gov These transformation methods demonstrate how a precursor like 4-chlorobenzamide (B146232) can be elaborated into diverse heterocyclic systems, providing a pathway to complex analogues. nih.govacs.org

Efficient one-pot methods for amide synthesis are highly sought after for their operational simplicity and resource efficiency. One such method involves using N,N-dimethylacetamide (DMAc) not just as a solvent but as a source of dimethylamine. scilit.com In this procedure, a carboxylic acid is heated in DMAc in the presence of an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to afford the corresponding N,N-dimethylamide in good to excellent yields. scilit.com

Alternatively, N,N-disubstituted amides like DMAc or N,N-dimethylformamide (DMF) can be used in conjunction with thionyl chloride to generate a Vilsmeier-type reagent in situ. rsc.org This reagent then activates a carboxylic acid, facilitating its conversion to a secondary or tertiary amide upon reaction with a primary or secondary amine. rsc.orgrsc.org This process is robust, works well even with sterically hindered amines, and preserves the stereochemical integrity of chiral substrates. rsc.orgrsc.org

The formation of N-chloroamides is a key step for various synthetic transformations, including their use as amidating agents in cobalt-catalyzed reactions. acs.orgunich.it Several methods exist for the N-chlorination of secondary amides. unich.itignited.insciencemadness.org A general and efficient procedure utilizes trichloroisocyanuric acid (TCICA) in methanol (B129727) at room temperature, which converts amides to their N-chloro derivatives in high yields after a simple workup. sciencemadness.org

Other effective chlorinating systems include calcium hypochlorite (B82951) on moist alumina (B75360) and the use of Oxone® in the presence of sodium chloride. unich.itresearchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient technique, using N-chlorobenzotriazole as the chlorinating agent to achieve N-chlorination in as little as 15-20 minutes. ignited.inarkat-usa.org These methods are generally high-yielding and avoid the use of hazardous reagents like tert-butyl hypochlorite. unich.itignited.in

Table 2: Comparison of Reagents for N-Chlorination of Amides

ReagentConditionsReaction TimeAdvantages
Trichloroisocyanuric Acid (TCICA)Methanol, Room Temp1 hourHigh yield, simple procedure. sciencemadness.org
Calcium Hypochlorite / AluminaCHCl₃, 40 °C10-24 hoursInexpensive, stable reagent. researchgate.net
Oxone® / NaCl / AluminaChloroform, 45 °C2-5 hoursEffective for various amides and carbamates. unich.it
N-ChlorobenzotriazoleMicrowave (80-90 W)15-20 minutesRapid, high yields, avoids hazardous reagents. arkat-usa.org

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. For the synthesis of N-acyl benzamides, such as the related N-benzyl-4-chlorobenzamide, several factors including the choice of catalyst, base, solvent, atmosphere, and temperature have been systematically studied. mdpi.comresearchgate.net

In a study on the nickel(II)-catalyzed synthesis of N-benzyl-4-chlorobenzamide, it was found that an inert argon atmosphere significantly increased the turnover number (TON) compared to reactions run under open air or oxygen. mdpi.com The choice of base was also critical, with lithium bis(trimethylsilyl)amide (LiHMDS) proving to be ideal over other bases like KOH, Cs₂CO₃, and KOtBu. mdpi.com Temperature studies revealed that the reaction was exothermic, with optimal product formation occurring at room temperature (25 °C) within a short reaction time of 15 minutes. mdpi.com Increasing the temperature led to a decrease in product yield. mdpi.com These findings underscore the importance of fine-tuning each reaction parameter to achieve the best possible outcome.

Table 3: Optimization of N-Benzyl-4-chlorobenzamide Synthesis

ParameterVariationOutcomeOptimal Condition
Atmosphere Open Air, O₂, ArgonTON was highest under ArgonArgon mdpi.com
Base KOH, Cs₂CO₃, KOtBu, LiHMDSLiHMDS gave the highest yieldLiHMDS mdpi.com
Temperature 25 °C, 70 °C, 110 °CYield decreased with increasing temperature25 °C mdpi.com
Time 5 min, 15 min, 1 hour+Highest rate in the first 5-15 minutes15 minutes mdpi.com

Solvent Effects and Selection

The choice of solvent is a critical parameter in the synthesis of N-acylamides, influencing reactant solubility, reaction rates, and even the reaction pathway. The classic Schotten-Baumann reaction, a common method for the acylation of amines, often employs a two-phase solvent system composed of water and an organic solvent. chemistnotes.comwikipedia.org In this setup, the aqueous phase, containing a base, serves to neutralize the acid (e.g., HCl) generated during the reaction, while the reactants and the product remain in the organic phase, which is typically dichloromethane (B109758) or diethyl ether. wikipedia.org This biphasic approach prevents the protonation of the unreacted amine or amide, thereby driving the reaction toward completion. testbook.comorganic-chemistry.org

In modern synthetic approaches, particularly those involving organometallic catalysts, a variety of organic solvents have been investigated. In the catalytic synthesis of the related compound N-benzyl-4-chlorobenzamide via oxidative amidation, several polar aprotic solvents were tested. mdpi.com Among the tested solvents—tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)—DMSO was identified as the most effective. mdpi.com The superior performance of DMSO was attributed to its ability to effectively dissolve the reagents, including the catalyst, and to enhance the nucleophilicity of the amine substrate. mdpi.com Other solvents, such as toluene (B28343) and xylene, are also utilized, particularly in direct amidation reactions at elevated temperatures. google.com

The selection of a solvent is therefore a strategic choice based on the specific reaction mechanism, the nature of the reactants and catalysts, and the desired reaction conditions.

Solvent SystemReaction TypeRole/ObservationReference
Water/Organic (e.g., Dichloromethane, Diethyl Ether)Schotten-Baumann AcylationBiphasic system; aqueous phase neutralizes acid byproduct. wikipedia.org
Dimethyl Sulfoxide (DMSO)Catalytic Oxidative AmidationFound to be the optimal solvent, enhancing reagent solubility and nucleophilicity. mdpi.com
Tetrahydrofuran (THF)Catalytic Oxidative Amidation / CondensationYielded product, but less effective than DMSO in the specific catalytic system studied. Also used for condensation reactions. mdpi.comgoogle.com
1,4-DioxaneCatalytic Oxidative AmidationConsidered as a solvent, though DMSO proved superior. mdpi.com
Dimethylformamide (DMF)Catalytic Oxidative AmidationConsidered as a solvent, though DMSO proved superior. mdpi.com
Toluene / XyleneDirect AmidationUsed for reactions at reflux temperature, allowing for higher reaction temperatures. google.com

Note: Data for catalytic oxidative amidation pertains to the synthesis of N-benzyl-4-chlorobenzamide.

Temperature and Reaction Kinetics

Temperature is a fundamental parameter that governs the rate and efficiency of chemical reactions. In the synthesis of benzamide derivatives, its influence can be complex. For the catalytic oxidative amidation forming N-benzyl-4-chlorobenzamide, kinetic studies were performed at 25 °C, 70 °C, and 110 °C. mdpi.com Interestingly, the results indicated that lower temperatures were more favorable, with higher turnover numbers (TONs) for the product observed at 25 °C compared to the elevated temperatures. mdpi.com The kinetic profile of this reaction showed that the formation of the benzamide was most rapid within the first five minutes of the reaction. mdpi.com

Conversely, some amidation reactions require elevated temperatures to proceed at a practical rate. For instance, direct amidation between a carboxylic acid and an amine catalyzed by boric acid is typically conducted at reflux temperature in a solvent like xylene for 8 to 12 hours. google.com In another study on Cu2+/mesoporous carbon catalyzed amidation, increasing the temperature from 25 °C to an optimal 80 °C improved the product yield, while further increases led to a decrease in yield, possibly due to side reactions. nih.gov

A significant advancement in controlling reaction kinetics involves the use of non-conventional energy sources. The application of microwave irradiation and sonication has been shown to dramatically accelerate benzoylation reactions. scirp.orgchemmethod.com Reaction times can be reduced from several hours under conventional thermal conditions to mere minutes, demonstrating a profound rate enhancement. chemmethod.com

ConditionTemperatureReaction TimeObservationReference
Conventional Heating25 °C30 minOptimal temperature for Ni-catalyzed synthesis of N-benzyl-4-chlorobenzamide, giving the highest turnover number. mdpi.com
Conventional Heating70 °C / 110 °C30 minHigher temperatures led to lower turnover numbers in the Ni-catalyzed reaction. mdpi.com
Conventional HeatingReflux8 - 12 hoursTypical conditions for boric acid-catalyzed direct amidation. google.com
Conventional Heating80 °C4 hoursOptimal temperature for a Cu2+/MC catalyzed amidation. nih.gov
Microwave IrradiationN/A4 - 6 minutesDrastic reduction in reaction time for benzoylation compared to thermal methods. chemmethod.com
SonicationN/A40 - 60 minutesSignificant rate enhancement over thermal methods. chemmethod.com

Influence of Catalysts and Bases

Catalysts and bases play a pivotal role in the synthesis of amides and imides, often determining the feasibility and efficiency of the reaction. In many acylation reactions, a base is essential not just to promote the reaction but also to act as a scavenger for the acidic byproduct. organic-chemistry.org In the Schotten-Baumann reaction, an aqueous base like sodium hydroxide (B78521) (NaOH) neutralizes the hydrochloric acid formed, preventing the formation of an unreactive amine salt and shifting the equilibrium towards the product. organic-chemistry.orgvedantu.com

In more advanced catalytic systems, the choice of base can be even more critical. During the optimization of the synthesis of N-benzyl-4-chlorobenzamide, several bases were evaluated, including potassium hydroxide (KOH), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com While KOH yielded no product and Cs₂CO₃ and KOtBu gave low turnover numbers, LiHMDS was identified as the ideal base for this specific transformation. mdpi.comresearchgate.net

The catalyst itself is central to many modern synthetic routes. A Nickel(II) pincer complex has been successfully used to catalyze the oxidative amidation of 4-chlorobenzaldehyde (B46862) and benzylamine at room temperature. mdpi.com Other catalytic systems for related amide bond formations include Zirconium tetrachloride (ZrCl₄) for the direct thermal amidation of carboxylic acids with amines core.ac.uk and boric acid or its derivatives for the synthesis of N-acyl tyramines from a carboxylic acid and an amine. google.com These catalysts offer alternative pathways that can avoid the use of more reactive starting materials like acyl chlorides.

ReagentTypeReactionFindingReference
Sodium Hydroxide (NaOH)BaseSchotten-Baumann ReactionEssential for neutralizing HCl byproduct. vedantu.com
Lithium bis(trimethylsilyl)amide (LiHMDS)BaseNi-catalyzed Oxidative AmidationIdentified as the ideal base, superior to KOtBu, Cs₂CO₃, and KOH. mdpi.comresearchgate.net
Potassium tert-butoxide (KOtBu)BaseNi-catalyzed Oxidative AmidationYielded product but with a low turnover number. mdpi.comresearchgate.net
Cesium Carbonate (Cs₂CO₃)BaseNi-catalyzed Oxidative AmidationYielded product but with a low turnover number. mdpi.comresearchgate.net
Nickel(II) Pincer ComplexCatalystOxidative AmidationEffectively catalyzed C-N coupling at room temperature. mdpi.com
Zirconium tetrachloride (ZrCl₄)CatalystDirect Thermal AmidationCatalyzes the direct reaction between a carboxylic acid and an amine. core.ac.uk
Boric AcidCatalystDirect AmidationA preferred catalyst for reacting p-chlorobenzoic acid with tyramine. google.com

Note: Data for Ni-catalyzed oxidative amidation pertains to the synthesis of N-benzyl-4-chlorobenzamide.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bond structures within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-(4-chlorobenzoyl)benzamide is characterized by the vibrations of its core imide structure and substituted aromatic rings. As a diacyl imide, its most notable feature is the presence of two distinct carbonyl (C=O) stretching bands, resulting from symmetric and asymmetric stretching modes. mdpi.comspectroscopyonline.com The N-H group, aromatic C-H bonds, and the carbon-chlorine (C-Cl) bond also produce characteristic absorption bands.

Key vibrational frequencies observed in analogues provide a basis for the expected spectrum of N-(4-chlorobenzoyl)benzamide:

N-H Stretching: A single, sharp absorption band for the N-H group is typically observed in the region of 3300-3200 cm⁻¹. In a complex analogue, an N-H stretching vibration was noted in the range of 3250-3500 cm⁻¹. ijert.org

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. mdpi.com

Carbonyl (C=O) Stretching: As a linear imide, two carbonyl bands are expected. In related polyester-imides, asymmetric and symmetric C=O stretching vibrations are found at approximately 1776 cm⁻¹ and 1724 cm⁻¹, respectively. mdpi.com These dual peaks are a key indicator of the imide functional group. spectroscopyonline.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two phenyl rings typically result in a series of sharp bands in the 1600-1450 cm⁻¹ region. mdpi.com

C-N Stretching: The stretching of the carbon-nitrogen bond of the imide group is expected around 1384 cm⁻¹. mdpi.com

C-Cl Stretching: The vibration of the carbon-chlorine bond on the 4-chlorobenzoyl moiety is expected to produce a strong band in the far-infrared region. In an analogue containing the 4-chlorobenzoyl group, peaks corresponding to the C-Cl bond were identified at 807 cm⁻¹ and 688 cm⁻¹. ijert.org

Table 1: Expected FTIR Bands for N-(4-chlorobenzoyl)benzamide Based on Analogues

Vibrational Mode Expected Wavenumber (cm⁻¹) Source
N-H Stretch 3300 - 3200 ijert.org
Aromatic C-H Stretch >3000 mdpi.com
Asymmetric C=O Stretch (Imide I) ~1776 mdpi.com
Symmetric C=O Stretch (Imide I) ~1724 mdpi.com
Aromatic C=C Stretch 1600 - 1450 mdpi.com
C-N Stretch (Imide III) ~1384 mdpi.com
C-Cl Stretch 810 - 680 ijert.org

Fourier Transform Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the definitive assignment of hydrogen and carbon atoms in N-(4-chlorobenzoyl)benzamide.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-(4-chlorobenzoyl)benzamide would display signals corresponding to the amide proton and the protons on the two distinct aromatic rings.

Amide Proton (N-H): The proton attached to the imide nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the two adjacent carbonyl groups. In a related N-acylthiourea analogue, the NH protons were observed as broad signals at very low fields, between δ 10.8 and δ 12.8 ppm. researchgate.net

Aromatic Protons: The nine aromatic protons on the benzoyl and 4-chlorobenzoyl rings would appear as a complex series of multiplets in the typical aromatic region of δ 7.0–8.5 ppm. The protons on the 4-chlorobenzoyl ring would exhibit an AA'BB' splitting pattern, appearing as two distinct doublets. For the parent 4-chlorobenzamide, these protons are found at approximately δ 7.94 ppm and δ 7.55 ppm (in DMSO-d₆). chemicalbook.com The five protons of the unsubstituted benzoyl ring would show more complex splitting patterns (triplets and doublets) in the same region.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for N-(4-chlorobenzoyl)benzamide Based on Analogues

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Source
N-H (Imide) 10.8 - 12.8 Broad Singlet researchgate.net
Aromatic H's (4-chlorobenzoyl) 7.5 - 8.0 Doublet chemicalbook.com
Aromatic H's (Benzoyl) 7.4 - 7.9 Multiplet rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For N-(4-chlorobenzoyl)benzamide, distinct signals are expected for the carbonyl carbons and the aromatic carbons.

Carbonyl Carbons (C=O): The two carbonyl carbons of the imide group are in different electronic environments and should appear as two separate, deshielded signals. In N,N-diarylbenzamide analogues, the carbonyl carbon signal appears around δ 169.0–170.6 ppm. rsc.org Acylation of an amide nitrogen generally increases the deshielding (moves the signal to a higher ppm value) of the carbonyl carbon. journals.co.za

Aromatic Carbons: The carbons of the two phenyl rings will resonate in the δ 120–145 ppm range. The carbon atom bonded to the chlorine (C-Cl) in the 4-chlorobenzoyl ring will have a characteristic chemical shift, as will the other substituted (ipso) carbons bonded to the carbonyl groups. In various N-acyl benzamide analogues, the aromatic carbons appear in a range from approximately δ 124 to δ 141 ppm. rsc.orgrsc.org

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for N-(4-chlorobenzoyl)benzamide Based on Analogues

Carbon Assignment Expected Chemical Shift (ppm) Source
C=O (Carbonyls) 168 - 172 rsc.orgjournals.co.za
C-Cl (Aromatic) ~136-139 rsc.org
Other Aromatic Carbons 124 - 142 rsc.org

Theoretical NMR Chemical Shift Prediction via Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach for the ab initio prediction of NMR shielding tensors, which are then converted into chemical shifts. acs.orgsemanticscholar.org This computational technique is invaluable for assigning complex NMR spectra and for studying conformational isomers that may not be distinguishable by experiment alone. semanticscholar.orgnih.gov

The process involves first optimizing the molecular geometry of the compound using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set (e.g., 6-31G(d,p)). acs.org Following geometry optimization, the GIAO calculation is performed to compute the magnetic shielding constants for each nucleus. github.io These absolute shieldings are then converted to relative chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. semanticscholar.org

For benzoyl compounds, studies have shown that GIAO calculations performed with DFT methods (like BLYP functional) and a sufficiently large basis set (e.g., 6-311++G(d,p)) can accurately reproduce experimental spectral patterns and trends for both ¹H and ¹³C nuclei. acs.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions by accounting for solvent effects. semanticscholar.orgsemanticscholar.org Such theoretical calculations would be instrumental in confirming the assignment of the complex aromatic regions in the ¹H and ¹³C NMR spectra of this compound and resolving any ambiguities from experimental data alone.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Mass Spectrometry (MS)

In mass spectrometry, a molecule is first ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z. For this compound, electron ionization (EI) is a common ionization technique. The molecular ion peak would be expected at an m/z corresponding to its molecular weight.

The fragmentation of this compound in MS is governed by the stability of the resulting fragments. Amides typically undergo cleavage at the C-N bond and the C-C bond adjacent to the carbonyl group. libretexts.org The presence of two aromatic rings and a chlorine atom also influences the fragmentation pattern. The main fragmentation pathways for amides involve the breaking of the NH-CO bond. tandfonline.com

Key fragmentation patterns for aromatic amides include the formation of acylium ions. arizona.edu For this compound, the primary fragmentation would involve the cleavage of the amide bond, leading to the formation of the benzoyl cation and the 4-chlorobenzoyl radical, or the 4-chlorobenzoyl cation and the benzoyl radical. The presence of chlorine, with its characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), would result in doublet peaks for chlorine-containing fragments, separated by two mass units. gbiosciences.com

A plausible fragmentation pattern for this compound under electron ionization is detailed in the table below.

m/z Value Proposed Fragment Ion Formula
260/262[M+H]+ (Molecular Ion)[C14H11ClNO2]+
139/1414-Chlorobenzoyl cation[C7H4ClO]+
105Benzoyl cation[C7H5O]+
111/1134-Chlorophenyl cation[C6H4Cl]+
77Phenyl cation[C6H5]+

This table is generated based on general fragmentation principles for amides and aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a significant advantage over standard mass spectrometry. vulcanchem.com

For this compound (C14H10ClNO2), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value from HRMS to confirm its elemental formula. For instance, the expected [M+H]+ ion for an analogue, N-(2-(benzo[d]thiazol-2-yl)-5-chlorophenyl)benzamide, was found to be consistent with theoretical calculations. vulcanchem.com Similarly, HRMS analysis of this compound would provide unequivocal confirmation of its identity.

HRMS is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS helps in the confident identification of compounds in complex mixtures and is a standard technique in modern analytical and organic chemistry.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are characteristic of the chromophores present in the molecule. upi.edu The chromophores in this compound are the benzoyl group and the 4-chlorobenzoyl group, both of which contain phenyl rings and a carbonyl group.

The electronic spectrum of benzamides typically shows multiple absorption bands. nist.gov These are generally attributed to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl group. nanoqam.ca The presence of the chlorine substituent on one of the benzene (B151609) rings is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted N-benzoylbenzamide. Studies on N-(4-substituted phenyl)-benzamides have shown that the lower energy band is sensitive to the electronic properties of the substituent. libretexts.org

Based on the structures of similar benzamides, the expected UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.

Transition Type Expected λmax (nm) Chromophore
π → π~230-240Benzoyl group
π → π~270-2804-Chlorobenzoyl group
n → π*~300-320Carbonyl group

This table is generated based on typical absorption values for substituted benzamides. libretexts.orgnist.gov

The intensity of the n → π* transition is generally much lower than that of the π → π* transitions. nanoqam.ca The solvent can also influence the position and intensity of the absorption bands.

Theoretical UV-Vis Spectral Study using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). scielo.org.za

A TD-DFT study of this compound would involve first optimizing the ground-state geometry of the molecule using DFT, typically with a functional like B3LYP and a suitable basis set. mdpi.comscielo.org.za Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states. muni.cz

The results of a TD-DFT calculation would provide a theoretical UV-Vis spectrum that can be compared with the experimental spectrum. This comparison helps in the assignment of the observed absorption bands to specific electronic transitions. For example, the calculations can identify which molecular orbitals are involved in each transition (e.g., HOMO to LUMO) and the nature of the transition (e.g., π → π* or n → π*). scielo.org.za

A theoretical study on related compounds, such as N-aryl ring substituted thiazolyl-benzamides, has demonstrated good agreement between TD-DFT calculated electronic spectra and experimental data. scielo.org.za Such a study for this compound would provide a deeper understanding of its electronic structure and photophysical properties.

Crystallographic Analysis and Supramolecular Architecture of N Benzoyl 4 Chlorobenzamide and Analogues

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Geometry

Specific bond lengths, bond angles, and torsion angles for N-Benzoyl-4-chlorobenzamide are not available without experimental crystallographic data.

Analysis of Dihedral Angles between Aromatic Rings and Planarity

The dihedral angle between the benzoyl and the 4-chlorobenzoyl rings is a critical parameter for describing the three-dimensional shape of the molecule. However, without crystallographic data, this value cannot be provided.

Exploration of Conformational Disorder and Polymorphism

There is no information available in the searched literature regarding the existence of different crystalline forms (polymorphs) or any conformational disorder within the crystal structure of this compound.

Intermolecular Interactions in the Solid State

N-H···O and C-H···O Hydrogen Bonding Networks

A detailed description and tabulation of hydrogen bonding interactions, which are crucial for understanding the supramolecular architecture, cannot be provided as no crystallographic studies detailing these interactions for this compound have been found.

Supramolecular Assembly and Crystal Packing

Principles of Crystal Engineering and Lattice Stabilization

Crystal engineering is the rational design of functional solid-state structures based on a thorough understanding of intermolecular interactions. The primary objective is to control the assembly of molecules in a crystalline lattice to achieve desired physical and chemical properties. The supramolecular architecture of this compound and its analogues is predominantly governed by a network of non-covalent interactions, with hydrogen bonds playing a pivotal role.

The stability of the crystal lattice in these compounds is a result of a delicate balance between various attractive and repulsive forces. Key intermolecular interactions that dictate the crystal packing include:

Hydrogen Bonds: These are the most significant directional interactions in stabilising the crystal structures of N-aroylbenzamides. The amide functional group (-CONH-) provides a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of robust and predictable hydrogen-bonding motifs.

Halogen Bonds: The presence of chlorine atoms in compounds like this compound introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N), where the halogen atom acts as an electrophilic region.

van der Waals Forces: These non-directional forces, although weaker, are numerous and collectively contribute significantly to the crystal packing and stability.

A critical concept in crystal engineering is the use of supramolecular synthons , which are robust and recurring hydrogen-bonding motifs that can be rationally employed to guide the assembly of molecules into a desired architecture. In N-aroylbenzamides and related structures, the amide-amide homosynthon is a common and reliable motif. This typically involves the formation of a centrosymmetric dimer through a pair of N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif.

Detailed research findings on analogues of this compound provide concrete examples of these principles in action. For instance, the crystal structure of the closely related N-(4-Chlorophenyl)benzamide reveals that molecules are linked by N-H···O hydrogen bonds, forming chains that extend along a specific crystallographic direction. researchgate.net This demonstrates the power of the amide group to direct the primary supramolecular assembly.

The study of a range of N-aroylbenzamide analogues reveals a hierarchy of intermolecular interactions. The strong and directional N-H···O hydrogen bonds typically dictate the primary structural motifs, such as chains or dimers. Weaker interactions, including C-H···O, C-H···π, and halogen bonds, then govern the packing of these primary motifs into the final three-dimensional architecture. For example, in some structures, C-H···N and C-H···π interactions have been observed to link molecular chains together. nsf.gov

The deliberate manipulation of these interactions through chemical modification of the molecular structure is a cornerstone of crystal engineering. By introducing or altering functional groups, it is possible to promote or discourage specific supramolecular synthons, thereby controlling the crystal packing and, consequently, the material's properties.

The crystallographic data for selected analogues of this compound are presented in the table below, illustrating the structural diversity and the common packing motifs within this family of compounds.

Compound NameCrystal SystemSpace GroupKey Intermolecular Interactions
N-(4-Chlorobenzoyl)​benzenesulfonamide nih.govTriclinicP-1N-H···O(S) hydrogen bonds
N-(4-Chlorophenyl)​benzamide (B126) researchgate.netMonoclinicP21/cN-H···O hydrogen bonds forming chains
N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.govOrthorhombicPna21C-H···N hydrogen bonds, C-H···π interactions

This systematic approach of identifying and utilising robust supramolecular synthons, in conjunction with a comprehensive understanding of the interplay of various intermolecular forces, forms the foundation of crystal engineering and allows for the rational design of crystalline materials with tailored architectures and functions.

Computational Chemistry and Theoretical Investigations of N Benzoyl 4 Chlorobenzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of N-Benzoyl-4-chlorobenzamide. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometry and vibrational frequencies of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular structure, bond lengths, and bond angles. researchgate.net

Vibrational analysis based on DFT calculations allows for the assignment of fundamental vibrational modes. orientjchem.org The theoretical vibrational frequencies, while often systematically slightly different from experimental data, can be scaled to provide a strong correlation with experimental FT-IR and FT-Raman spectra. researchgate.net For analogous compounds like N-(2,4-Dichlorophenyl)benzamide, the calculated carbonyl stretching vibration is a key focus, though its precise value can be influenced by electron delocalization within the molecule. orientjchem.org

Table 1: Illustrative Calculated Vibrational Frequencies for a Benzamide (B126) Analogue (Data based on a similar compound as a representative example)

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3390
C=O Stretch1749
Aromatic C-H Stretch3000-3100
C-N Stretch1300-1100
C-Cl Stretch~750

Note: These are representative values for benzamide derivatives; specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzoyl group, while the LUMO may be distributed over the chloro-substituted benzamide moiety. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. niscpr.res.innih.gov In similar molecules, this energy gap is a key indicator of their bioactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Benzamide Analogue (Data based on a similar compound as a representative example)

ParameterEnergy (eV)
E (HOMO)-6.29
E (LUMO)-1.81
Energy Gap (ΔE)4.48

Note: These values are illustrative and based on a related imidazole (B134444) derivative. The precise values for this compound would differ. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. libretexts.org

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom, making these sites potential targets for electrophiles. researchgate.netchemeo.com Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic interactions. chemeo.com

Fukui Function and Mulliken Analysis

Fukui functions are used in computational chemistry to describe the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point when the total number of electrons is altered. This analysis helps in identifying the most electrophilic and nucleophilic sites in a molecule with greater precision than MEP alone.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes such as conformational changes and interactions with other molecules.

Investigation of Molecular Stability

MD simulations can be employed to investigate the structural stability of this compound. By simulating the molecule's motion over a period of time (e.g., nanoseconds), it is possible to observe how its conformation changes and whether it remains in a stable state. A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD value over time suggests that the molecule is in a stable conformation. researchgate.net For analogues, MD simulations have been used to confirm the stability of ligand-protein complexes. researchgate.net

Table 3: Illustrative RMSD Data from a Molecular Dynamics Simulation of a Benzamide Analogue Complex (Data based on a similar compound as a representative example)

Simulation Time (ns)RMSD (Å)
00.0
251.5
501.8
751.7
1001.9
1251.8
1502.0

Note: This data is hypothetical and for illustrative purposes to show a typical RMSD trajectory for a stable molecular complex. researchgate.net

Conformational Behavior in Different Phases (e.g., Gas Phase)

The conformational landscape of N-aroylbenzamides, including this compound, is primarily dictated by the rotational barriers around the amide C-N bond and the C-C bonds connecting the phenyl rings to the amide group. Theoretical conformational analysis of related benzamide drugs has shown that both folded and extended conformers can be low in energy, with the relative stability often being within a few kilocalories per mole. nih.gov

In the gas phase, in the absence of packing forces, the molecule is free to adopt its lowest energy conformation. For this compound, this would involve a balance between the steric hindrance of the bulky phenyl and chlorobenzoyl groups and the electronic effects of conjugation. The planarity of the amide group is generally maintained to maximize resonance stabilization. However, the two aromatic rings are likely to be twisted out of the plane of the amide group to alleviate steric repulsion.

The rotational barrier of the formyl group in N-benzhydrylformamides, which are structurally related, has been calculated to be in the range of 20–23 kcal/mol using Density Functional Theory (DFT) methods. nih.gov This provides an estimate for the energy required for rotation around the C-N amide bond in this compound. The rotation of the phenyl rings would have significantly lower barriers. For instance, in substituted biphenyls, the rotational barriers are typically in the range of 6-15 kJ/mol (approximately 1.4-3.6 kcal/mol). biomedres.usbiomedres.us The presence of the chloro substituent on one of the rings is expected to have a minor influence on these rotational barriers.

The conformational energy landscape can be computationally mapped by systematically rotating the key dihedral angles and calculating the corresponding single-point energies. This allows for the identification of local and global energy minima and the transition states connecting them.

Table 1: Estimated Rotational Energy Barriers in this compound and Related Analogues

Rotational BondEstimated Barrier (kcal/mol)Basis of Estimation
Amide C-N20 - 23DFT calculations on N-benzhydrylformamides nih.gov
Phenyl C-C1.4 - 3.6Theoretical calculations on substituted biphenyls biomedres.usbiomedres.us

Theoretical Studies of Crystal Structures and Intermolecular Interactions

The solid-state structure of this compound is governed by a complex interplay of intermolecular interactions, which can be elucidated through theoretical studies of its crystal packing.

Crystal Contact Enrichment Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can identify the nature and prevalence of different intermolecular contacts.

The enrichment ratio (E) is a metric derived from Hirshfeld surface analysis that compares the proportion of actual intermolecular contacts between pairs of atomic species in the crystal to the theoretical proportion expected for random contacts. researchgate.net An enrichment ratio greater than 1 indicates that a particular contact is favored, while a value less than 1 suggests it is disfavored.

For this compound, the primary functional groups available for intermolecular interactions are the amide group (N-H donor and C=O acceptor), the phenyl rings (capable of π-π stacking and C-H···π interactions), and the chlorine atom (a potential halogen bond donor and weak hydrogen bond acceptor). Based on studies of related compounds, the following enrichment patterns can be anticipated:

O···H Contacts: These are expected to be highly enriched due to the formation of strong N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of amides.

Cl···H Contacts: Contacts involving the chlorine atom and hydrogen atoms are also likely to be enriched, representing weak C-H···Cl hydrogen bonds.

H···H Contacts: These contacts typically have an enrichment ratio close to 1, indicative of their prevalence and non-specific van der Waals nature. researchgate.net

C···H Contacts: These can be enriched in cases where C-H···π interactions are significant.

C···C Contacts: Enrichment of these contacts would suggest the presence of favorable π-π stacking interactions between the aromatic rings.

Table 2: Expected Enrichment Ratios (E) for Intermolecular Contacts in this compound Crystals

Contact PairExpected Enrichment Ratio (E)Type of Interaction
O···H> 1 (Highly Enriched)Hydrogen Bonding
Cl···H> 1 (Enriched)Weak Hydrogen Bonding
H···H~ 1van der Waals
C···H> 1 (Potentially Enriched)C-H···π Interactions
C···C> 1 (Potentially Enriched)π-π Stacking

Calculation of Intermolecular Interaction Energies (e.g., Electrostatic Components)

To quantify the strength of the various intermolecular interactions, energy decomposition analysis (EDA) can be employed. unl.edusemanticscholar.org This computational method partitions the total interaction energy between molecules in the crystal into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

For the prominent N-H···O hydrogen bonds in this compound, the interaction energy is expected to have significant contributions from both electrostatic and polarization components, characteristic of strong, directional interactions. The π-π stacking interactions between the phenyl rings, if present, would be dominated by dispersion forces, with a smaller contribution from electrostatic interactions arising from the quadrupole moments of the aromatic rings. The weaker C-H···O and C-H···Cl interactions would have smaller interaction energies, with a mix of electrostatic and dispersion character.

Table 3: Anticipated Contributions of Energy Components to Intermolecular Interactions in this compound

Interaction TypeDominant Energy Component(s)Relative Strength
N-H···O Hydrogen BondElectrostatic, PolarizationStrong
π-π StackingDispersionModerate
C-H···O Hydrogen BondElectrostatic, DispersionWeak
C-H···Cl Hydrogen BondElectrostatic, DispersionWeak

Charge Density Analysis and Topological Properties of Synthons

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding and intermolecular interactions. amercrystalassn.orgnih.gov This theory identifies critical points in the electron density where the gradient is zero. The properties of the electron density and its Laplacian (∇²ρ(r)) at these critical points reveal the nature of the interaction.

For this compound, QTAIM analysis can be applied to the key supramolecular synthons, such as the N-H···O hydrogen bond. A bond critical point (BCP) between the hydrogen and oxygen atoms would confirm the presence of a hydrogen bond. The values of the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at the BCP provide quantitative measures of the bond's strength and character. For a typical hydrogen bond, one would expect a relatively low ρ(r) and a positive ∇²ρ(r), indicative of a closed-shell interaction.

The topological properties of the electron density can also be used to characterize weaker interactions, such as C-H···O, C-H···Cl, and π-π stacking interactions. The presence of a BCP between the interacting atoms provides evidence for these contacts. The analysis of the electron density distribution within the phenyl rings can also reveal the effects of the substituents on the aromatic system. youtube.com

Table 4: Expected Topological Properties of Electron Density at Bond Critical Points (BCPs) for Synthons in this compound

Synthon (Interaction)Electron Density (ρ(r)) at BCP (a.u.)Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.)Interpretation
N-H···O Hydrogen BondRelatively LowPositiveClosed-shell interaction, indicative of a hydrogen bond.
C-H···O/Cl Hydrogen BondVery LowPositiveWeak closed-shell interaction.
π-π StackingVery LowPositiveNon-covalent interaction.

Chemical Reactivity and Transformation Pathways of N Benzoyl 4 Chlorobenzamide and Analogues

Mechanistic Investigations of Amidation Reactions

The formation of the amide bond is a cornerstone of organic chemistry, and the synthesis of N-benzoyl-4-chlorobenzamide and its analogues involves several mechanistic pathways. These investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.

Proposed Mechanisms for Catalyzed Amide Synthesis

Catalytic methods for amide bond formation are sought after to improve efficiency and reduce the reliance on stoichiometric coupling reagents. While direct catalytic synthesis of this compound is not extensively detailed, related catalyzed amidation reactions provide insight into potential mechanisms.

One approach involves the in-situ generation of activating agents. For instance, phosphonium (B103445) salts can be generated from N-chlorophthalimide and triphenylphosphine (B44618). nih.gov This mixture activates carboxylic acids, like 4-chlorobenzoic acid, to form an acyloxy-phosphonium species. This highly reactive intermediate is then susceptible to nucleophilic attack by an amine (e.g., benzamide (B126), though typically a primary or secondary amine is used) to form the desired amide bond. The reaction proceeds at room temperature and generally provides good to excellent yields. nih.gov

Another catalytic strategy employs metal catalysts, such as Zirconium(IV) chloride (ZrCl4). In the context of amide synthesis from carboxylic acids and amines, ZrCl4 is believed to act as a Lewis acid, activating the carboxylic acid carbonyl group towards nucleophilic attack by the amine. core.ac.uk This activation facilitates the formation of a tetrahedral intermediate which then eliminates water to yield the amide. Studies on the reversibility of this reaction using N-benzyl-4-chlorobenzamide showed that in the presence of water and a ZrCl4 catalyst, a small percentage of hydrolysis back to 4-chlorobenzoic acid and benzylamine (B48309) can occur, confirming the catalyst's role in facilitating the equilibrium. core.ac.uk

Computational studies have also explored mechanisms for related reactions, such as the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene. rsc.orgresearchgate.net While not a direct amidation, these studies provide detailed mechanistic insights into transition-metal-catalyzed reactions involving benzamide derivatives, highlighting the role of the metal center in activating substrates and controlling selectivity. rsc.orgresearchgate.net

Mechanism of Nucleophilic Acyl Substitution

The most fundamental route to this compound and similar amides is through nucleophilic acyl substitution. This reaction involves an acyl group and a nucleophile, where the nucleophile displaces a leaving group on the acyl carbon. byjus.commasterorganicchemistry.com The general mechanism proceeds in two key stages: addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group. vanderbilt.edu

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride, like 4-chlorobenzoyl chloride). This breaks the carbonyl π-bond and forms a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond is reformed, and a leaving group (e.g., a chloride ion) is expelled. masterorganicchemistry.comvanderbilt.edu

This process can be catalyzed by either acid or base. byjus.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the acyl compound is protonated. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral nucleophile (like benzamide). byjus.comlibretexts.org After the formation of the tetrahedral intermediate, a proton transfer occurs, and the protonated leaving group is eliminated. A final deprotonation step yields the final amide product. byjus.com

Base-Catalyzed Mechanism: In basic conditions, the nucleophile is deprotonated to form a more potent anionic nucleophile. This anion readily attacks the neutral acyl compound to form a tetrahedral alkoxide intermediate. byjus.com This intermediate then expels the leaving group to form the product. byjus.com

The reactivity of the carboxylic acid derivative is key, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters and amides. vanderbilt.edu Therefore, a common synthesis would involve the reaction of 4-chlorobenzoyl chloride with benzamide.

Key Stages of Nucleophilic Acyl Substitution

StageDescriptionKey Species
1. Activation (Acid-Catalyzed)The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.Protonated Acyl Group
2. Nucleophilic AttackThe nucleophile attacks the carbonyl carbon.Tetrahedral Intermediate
3. Proton Transfer (Acid-Catalyzed)A proton is transferred to the leaving group to make it a better leaving group.Protonated Tetrahedral Intermediate
4. EliminationThe tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.Product and Leaving Group
5. Deprotonation (Acid-Catalyzed)The protonated product loses a proton to regenerate the catalyst and form the final product.Neutral Amide Product

Exploration of Hofmann Rearrangement and Related Pathways

The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org While this reaction would degrade a precursor like 4-chlorobenzamide (B146232) rather than form this compound, understanding this pathway is crucial for predicting potential side reactions and transformations of the amide functional group. The reaction proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the following steps: wikipedia.org

N-Halogenation: The primary amide reacts with a halogen (like bromine) in the presence of a strong base (like sodium hydroxide). The base first deprotonates the amide, and the resulting anion reacts with the halogen to form an N-haloamide (e.g., N-bromo-4-chlorobenzamide). wikipedia.orgmasterorganicchemistry.com

Second Deprotonation: The base removes the remaining acidic proton from the nitrogen, forming an N-haloamide anion. wikipedia.org

Rearrangement: The anion rearranges; the R group attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the halide ion. This concerted step forms an isocyanate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: In an aqueous medium, the isocyanate is hydrolyzed. Water adds to the isocyanate to form a carbamic acid. wikipedia.org

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the primary amine product. wikipedia.org

Variations of this reaction can trap the isocyanate intermediate with other nucleophiles. For example, in the presence of an alcohol like methanol (B129727), a stable carbamate (B1207046) is formed instead of the amine. wikipedia.orggoogle.com Modern variations of the Hofmann rearrangement utilize different reagents like N-bromoacetamide (NBA) or N-bromosuccinimide (NBS) in the presence of bases like lithium hydroxide (B78521), which can offer higher yields and selectivity. organic-chemistry.org

Functional Group Transformations and Derivatization Reactivity

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification: the chlorophenyl ring, the amide nitrogen, and the two carbonyl groups.

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group in this compound is a key site for derivatization. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive electron-withdrawal and resonance electron-donation effects. This means that further substitution on this ring would be sluggish and would preferentially occur at the positions ortho to the chlorine atom (and meta to the benzoyl group).

More significantly, the chlorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions (high temperature and pressure) or the presence of strongly electron-withdrawing groups ortho or para to the chlorine. It can also be a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at that position.

Transformations at the Amide Nitrogen (e.g., N-Alkylation, N-Acylation, N-Chlorination)

The nitrogen atom of the central imide group is a primary site for functionalization.

N-Alkylation and N-Acylation: The proton on the amide nitrogen is weakly acidic and can be removed by a suitable base. The resulting anion can then act as a nucleophile. N-alkylation involves reacting the deprotonated amide with an alkyl halide to form a new N-C bond. nih.govN-acylation involves reaction with an acylating agent, such as an acyl chloride or an N-acylbenzotriazole, to attach a third acyl group, forming a triacyl amine. epa.govrsc.org These reactions allow for the introduction of a wide variety of substituents at the nitrogen center, significantly altering the compound's properties.

N-Chlorination: The hydrogen on the amide nitrogen can be replaced with a chlorine atom. This N-chlorination can be achieved using various reagents. A common laboratory method involves reacting the parent amide with reagents like gaseous chlorine in an aqueous suspension or calcium hypochlorite (B82951). prepchem.comorganic-chemistry.org For instance, the synthesis of N-chloro-4-chlorobenzamide has been documented, involving the reaction of 4-chlorobenzamide with a halogenating agent. google.com These N-chloroamides are often reactive intermediates themselves, used in further transformations like the Hofmann rearrangement. dntb.gov.ua Novel electrophilic chlorinating reagents, such as N-acetoxy-N-chloro-4-nitrobenzamide, have also been developed, highlighting the ongoing interest in the synthesis and reactivity of N-chloroamide compounds. enamine.net

Summary of Transformations at the Amide Nitrogen

TransformationGeneral ReagentsProduct TypeSignificance
N-Alkylation1. Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl ImideIntroduces alkyl substituents. nih.gov
N-Acylation1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) or N-AcylbenzotriazoleTriacylamineIntroduces additional acyl groups. epa.gov
N-ChlorinationCl₂, Ca(OCl)₂, N-Chlorosuccinimide (NCS)N-ChloroimideCreates a reactive intermediate for further synthesis (e.g., Hofmann rearrangement). google.comprepchem.com

Regioselective Functionalization Strategies for this compound and Analogues

The regioselective functionalization of this compound and its analogues is a critical area of research, enabling the precise introduction of various functional groups at specific positions on the aromatic rings. This control over reaction sites is primarily dictated by the directing effects of the substituents already present on the benzamide core, namely the benzoyl group, the 4-chlorobenzoyl group, and the central amide linkage. Transition metal-catalyzed C-H activation has emerged as a powerful tool for these transformations, often relying on the coordinating ability of the amide group to direct functionalization to the ortho positions.

The amide functionality in N-aroylbenzamide structures typically acts as an effective directing group, facilitating the formation of a metallacyclic intermediate that positions the catalyst for C-H bond cleavage at a nearby ortho-carbon. This strategy has been successfully employed for a variety of functionalizations, including alkenylation and the synthesis of heterocyclic systems through annulation reactions.

Ortho-Alkenylation of Benzamide Analogues

One prominent example of regioselective functionalization is the ortho-alkenylation of benzamides. Research has demonstrated the efficacy of rhodium catalysis for the dehydrogenative coupling of benzamides with alkenes. While specific studies on this compound are not prevalent, extensive work on analogous structures provides a strong predictive framework for its reactivity.

For instance, the dehydrogenative coupling of various N-substituted and ring-substituted benzamides with dimethyl itaconate, catalyzed by a rhodium complex, proceeds with high regioselectivity to afford the ortho-alkenylated products. The amide group directs the C-H activation exclusively to the ortho position of the benzoyl ring. The reaction tolerates a range of functional groups, and the yields are generally moderate to high.

Below is a table summarizing the results of the rhodium-catalyzed ortho-alkenylation of various benzamide analogues with dimethyl itaconate, which serves as a model for the expected reactivity of this compound.

Benzamide SubstrateProductYield (%)
N,N-dimethylbenzamideDimethyl (E)-2-(2-(dimethylcarbamoyl)benzylidene)succinate85
N-i-propylbenzamideCorresponding ortho-alkenylated product79
N-n-propylbenzamideCorresponding ortho-alkenylated product70
N-methylbenzamideCorresponding ortho-alkenylated product78
N-(2,6-dimethylphenyl)benzamideMono-alkenylated product60
Benzamide (unsubstituted)Mono-alkenylated product57

Synthesis of Isoquinolones via Oxidative Cycloaddition

Another significant regioselective transformation involving benzamide analogues is the rhodium-catalyzed oxidative cycloaddition with alkynes to synthesize isoquinolones. This reaction proceeds through a proposed mechanism involving N-H metalation of the amide followed by ortho C-H activation. This forms a rhodacycle intermediate which then undergoes alkyne insertion, leading to the formation of the isoquinolone ring system. This strategy highlights the directing power of the amide group in facilitating intramolecular cyclization.

The reaction conditions for such transformations typically involve a Rh(III) catalyst and a copper(II) oxidant. The regioselectivity is controlled by the initial ortho C-H activation directed by the amide. While specific examples with this compound are not explicitly detailed in the literature, the general applicability of this method to a wide range of benzamides suggests its potential for the regioselective synthesis of complex heterocyclic structures derived from this compound.

The following table presents representative data for the oxidative cycloaddition of benzamide with an alkyne, illustrating the typical efficiency of this regioselective process.

Benzamide SubstrateAlkyneCatalyst SystemProductYield (%)
BenzamideDiphenylacetylene[Cp*RhCl2]2, Cu(OAc)2·H2O3,4-diphenylisoquinolin-1(2H)-one82

These examples of ortho-alkenylation and isoquinolone synthesis underscore the prevailing influence of the amide group in directing the regioselective functionalization of benzamide analogues. For this compound, it is anticipated that the amide linkage would similarly direct C-H activation to the ortho positions of the benzoyl ring, allowing for the introduction of various substituents at these sites. The chloro-substituent on the second aromatic ring is expected to have a lesser influence on the initial C-H activation, primarily due to its distal position relative to the directing amide group.

Structure Property Relationships in N Benzoyl 4 Chlorobenzamide Derivatives Chemical Context

Influence of Substituent Effects on Molecular Properties

Substituents play a critical role in modulating the electronic and steric characteristics of the N-Benzoyl-4-chlorobenzamide scaffold. These modifications influence molecular conformation, intermolecular interactions, and, consequently, the macroscopic properties of the resulting materials.

Impact of Halogen Position (e.g., Para, Meta, Ortho) on Synthesis and Structure

The position of the halogen substituent on the benzoyl ring significantly influences both the synthetic accessibility and the final three-dimensional structure of the molecule. Halogen atoms are electron-withdrawing groups, and their placement dictates the electronic distribution within the aromatic ring, which in turn affects the stability of intermediates in electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com

Para-Position (4-chloro): The para-position, as in this compound, is often sterically accessible and results in a linear molecular geometry. This linearity can facilitate efficient crystal packing through well-defined intermolecular interactions. The electron-withdrawing nature of the chlorine at this position influences the reactivity of the aromatic ring. nih.gov

Meta-Position (3-chloro): A meta-substituent leads to a different charge distribution and can alter the preferred reaction sites on the ring. masterorganicchemistry.com In terms of structure, it disrupts the linearity seen in para-isomers, potentially leading to less predictable packing motifs.

Ortho-Position (2-chloro): An ortho-substituent introduces significant steric hindrance near the amide linkage. This can affect the dihedral angle between the phenyl ring and the amide plane, forcing a more twisted conformation. acs.org This steric clash can also influence reaction kinetics during synthesis. Studies on related benzamides have shown that ortho-substitution can suppress disorder in the crystal lattice by favoring specific packing arrangements. acs.org

The directing effect of substituents is a key factor in the synthesis of these derivatives. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups direct them to the meta position. masterorganicchemistry.commasterorganicchemistry.comreddit.com This fundamental principle of organic chemistry is crucial for the regioselective synthesis of specifically substituted this compound derivatives.

Effects of N-Substituent Variation on Chemical Characteristics and Crystal Packing

Varying the substituent on the amide nitrogen (N-substituent) has a profound effect on the molecule's chemical characteristics and, most notably, its crystal packing. The introduction of different functional groups alters the potential for hydrogen bonding, van der Waals forces, and π-π stacking, which are the primary forces governing the supramolecular assembly.

In the case of N-Butyl-4-chlorobenzamide, the flexible butyl chain introduces van der Waals interactions. The crystal structure is stabilized by N—H⋯O hydrogen bonds that link molecules into rows. researchgate.net Furthermore, short intermolecular Cl⋯Cl interactions (3.4225 Å) connect these rows into sheets, and additional weak C—H⋯O and C—H⋯π interactions create a three-dimensional network. researchgate.net

The table below summarizes how different N-substituents can influence the types of intermolecular interactions and the resulting crystal packing motifs.

N-SubstituentKey Intermolecular InteractionsCommon Crystal Packing Motifs
Hydrogen Strong N—H⋯O hydrogen bondingChains, sheets
Alkyl (e.g., Butyl) N—H⋯O hydrogen bonding, C—H⋯O, C—H⋯π, Cl⋯Cl interactions3D networks formed from hydrogen-bonded sheets
Aryl (e.g., Phenyl) N—H⋯O hydrogen bonding, π-π stacking, C—H⋯π interactionsHerringbone or stacked π-systems
Substituted Aryl Interactions are dependent on the substituent (e.g., fluorine can introduce C—H⋯F bonds)Can lead to isostructural crystals with complex 3D constructs

These variations demonstrate that the N-substituent is a powerful tool for crystal engineering, allowing for the tuning of the solid-state architecture by modifying the non-covalent interaction landscape.

Correlation between Solid-State Structure and Chemical Behavior

The arrangement of molecules in the solid state is directly linked to macroscopic properties such as thermal stability, solubility, and even reactivity. Understanding this correlation is fundamental to designing materials with desired characteristics.

Packing Efficiency and Thermal Stability

Crystal packing efficiency refers to the extent to which molecules fill the space within the unit cell. Generally, denser packing, facilitated by strong and directional intermolecular interactions like hydrogen bonds, leads to greater thermodynamic stability. mdpi.com This increased stability is often reflected in a higher melting point.

For instance, polymorphs of a single compound can exhibit different melting points due to variations in their crystal packing. mdpi.com A polymorph with a more efficient packing arrangement and stronger intermolecular forces will typically have a higher melting point, as more energy is required to overcome these forces and transition to the liquid state. mdpi.com The stability relationship between polymorphs can be influenced by temperature, with density differences playing a key role in their relative free energies. mdpi.com

The table below illustrates the relationship between molecular structure, melting point, and the primary interactions contributing to thermal stability in related benzamide (B126) derivatives.

CompoundMelting Point (°C)Primary Stabilizing Interactions
Benzamide127-130N—H⋯O hydrogen bond dimers
N-Phenylbenzamide (Benzanilide)163N—H⋯O hydrogen bonds, π-π stacking
Carbamazepine-Benzamide CocrystalVariesN—H⋯O and C—H⋯O hydrogen bonds

Note: Data is compiled from various sources for illustrative purposes.

This data suggests that the introduction of additional interaction sites (like the phenyl ring in benzanilide) can enhance packing efficiency and increase thermal stability.

Supramolecular Interactions and Macroscopic Chemical Properties

Supramolecular chemistry focuses on the weaker, reversible non-covalent interactions that dictate the assembly of molecules into larger, ordered structures. These interactions, though individually weak, collectively determine the macroscopic properties of the crystal.

In derivatives of this compound, several key supramolecular interactions are observed:

N—H⋯O Hydrogen Bonds: This is a dominant interaction in amides, often forming robust synthons that link molecules into chains or dimers. This strong hydrogen bonding is a primary driver of crystal packing.

π-π Interactions: When aromatic rings are present, they can stack in either a face-to-face or edge-to-face (T-shaped) arrangement, contributing significantly to lattice energy.

Halogen Bonding (Cl⋯O/N): The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen.

The combination of these interactions creates a unique supramolecular architecture that influences properties like solubility. A crystal lattice with very strong intermolecular forces will be more difficult to break apart, leading to lower solubility in a given solvent. The specific arrangement of functional groups on the crystal's surface will also dictate how it interacts with solvent molecules.

Thermodynamic Parameters in Reaction Assessment

The assessment of chemical reactions, including the synthesis of this compound, relies on key thermodynamic parameters that determine the feasibility and spontaneity of the process. The primary parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Gibbs Free Energy (ΔG): This is the ultimate measure of a reaction's spontaneity. A negative ΔG indicates a spontaneous reaction. It can be determined for cocrystal formation from solubility data. nih.gov

Enthalpy (ΔH): This represents the heat change of the reaction. For the synthesis of amides from acid chlorides and amines, the reaction is typically highly exothermic (negative ΔH) due to the formation of a stable amide bond and hydrogen chloride. globalconference.info The enthalpy of formation for a related precursor, 4-chlorobenzoyl chloride, has been determined to be approximately -191 kJ/mol. nist.gov

Entropy (ΔS): This parameter measures the change in disorder of the system. In a synthesis reaction where two molecules combine to form one, there is typically a decrease in entropy (negative ΔS).

The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzoyl-4-chlorobenzamide derivatives with high yield and purity?

  • Methodology : Use a two-step approach involving (i) coupling 4-chlorobenzoic acid with benzylamine derivatives via acyl chloride intermediates and (ii) optimizing reaction conditions (e.g., acetonitrile as solvent, potassium carbonate as base, and controlled stoichiometry of pivaloyl chloride). Monitor purity using HPLC (>95%) and confirm structures via 1H NMR^1 \text{H NMR} and mass spectrometry .
  • Critical Considerations : Hazard assessment for reactive intermediates (e.g., acyl chlorides) and adherence to waste disposal protocols per Prudent Practices guidelines .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Techniques :

  • Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ions and 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} for functional group analysis .
  • Crystallinity : X-ray diffraction (XRD) for single-crystal analysis, using SHELX-76 or SHELXL for refinement .

Q. How should researchers handle safety risks associated with synthesizing this compound?

  • Protocols : Conduct a pre-experiment risk assessment for reagents like trichloroisocyanuric acid (TCICA) and pivaloyl chloride. Use fume hoods, personal protective equipment (PPE), and chemical-specific disposal methods. Reference Chapter 4 of Prudent Practices for hazard mitigation .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

  • Approach : Use SHELXL to refine high-resolution XRD data, checking for twinning, disorder, or thermal motion artifacts. Compare bond lengths and angles with similar compounds (e.g., 4-Chloro-N-phenylbenzamide, C–Cl bond ≈ 1.74 Å) to validate geometry .
  • Contradiction Analysis : If experimental data conflicts with computational models (e.g., DFT-optimized structures), re-examine solvent effects or hydrogen-bonding networks in the crystal lattice .

Q. What experimental strategies validate target engagement in bacterial enzyme inhibition studies?

  • Biochemical Assays :

  • Target Enzymes : Test inhibition of acps-pptase or similar enzymes using fluorogenic substrates (e.g., KiK_i values < 1 µM indicate high affinity) .
  • Pathway Analysis : Combine LC-MS metabolomics to track downstream effects on bacterial proliferation pathways (e.g., fatty acid biosynthesis) .
    • Controls : Include negative controls (e.g., non-chlorinated analogs) to confirm specificity and rule off-target effects.

Q. How can computational modeling improve the design of this compound-based antimicrobial agents?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., PyMOL visualization of trifluoromethyl group interactions) .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. CF3_3) on bioactivity using Hammett constants (σ\sigma) and lipophilicity (logP) parameters .
    • Validation : Cross-check docking results with crystallographic data (e.g., RMSD < 2.0 Å for reliable predictions) .

Data Contradiction and Optimization

Q. Why might a derivative fail to inhibit bacterial growth despite strong in vitro enzyme inhibition?

  • Possible Causes : Poor cell permeability (e.g., logP > 5 reduces bioavailability) or metabolic instability (e.g., hydrolysis of the benzamide bond in vivo).
  • Solutions :

  • Modify lipophilicity via substituent engineering (e.g., introduce polar groups like –OH or –NH2_2).
  • Use prodrug strategies (e.g., O-benzyl protection) to enhance stability .

Q. How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents?

  • Factors : Electron-deficient aryl rings (e.g., –CF3_3) may slow acylation kinetics.
  • Optimization :

  • Increase reaction temperature (e.g., 80°C in DMF) or use coupling agents like HATU.
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to minimize side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.